molecular formula C11H10N2O3 B11890880 Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate

Cat. No.: B11890880
M. Wt: 218.21 g/mol
InChI Key: JENJVNOAFFTCAT-UHFFFAOYSA-N
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Description

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl ester group at the 3-position and an amino group at the 5-position of the isoxazole ring, with a phenyl group attached to the amino group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to form the isoxazole ring. The resulting compound is then esterified to obtain the methyl ester derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(3-aminophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • Methyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Comparison: Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity. In contrast, the methoxy, chloro, and nitro derivatives may have different electronic and steric properties, leading to variations in their reactivity and biological effects .

Biological Activity

Methyl 5-(3-aminophenyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, characterized by its unique structure that includes a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : Approximately 218.21 g/mol
  • Structure : The compound features a carboxylate group and an amino-substituted phenyl ring, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity , making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve interaction with specific enzymes and receptors, modulating their activity and influencing various biological pathways.

Anticancer Potential

The compound has also shown promise in anticancer studies . It is hypothesized that its unique structure allows it to inhibit certain cancer cell lines, possibly through mechanisms such as apoptosis induction or cell cycle arrest. Specific studies have highlighted its effectiveness against various cancer types, although detailed mechanisms are still under investigation .

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available amino acids.
  • Reagents : Common reagents include potassium permanganate and hydrogen gas in the presence of palladium catalysts.
  • Procedure : The reaction conditions must be optimized for yield and purity, often involving purification techniques such as chromatography.

Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial properties of various isoxazole derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntimicrobial32 µg/mL
Control (Standard Antibiotic)Antimicrobial16 µg/mL

Study 2: Anticancer Efficacy

Another research focused on the anticancer effects of this compound against human cancer cell lines. The compound demonstrated cytotoxic effects, leading to cell death in a dose-dependent manner.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

The proposed mechanism of action for this compound involves:

  • Enzyme Interaction : Binding to specific enzymes involved in cell proliferation.
  • Signal Pathway Modulation : Influencing pathways related to apoptosis and cellular stress responses.

Further research is needed to elucidate these mechanisms fully and confirm the compound's efficacy in clinical settings.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-(3-aminophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-11(14)9-6-10(16-13-9)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3

InChI Key

JENJVNOAFFTCAT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC(=CC=C2)N

Origin of Product

United States

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